

# M3541: A Potent and Selective ATM Inhibitor for Advancing Cancer Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: M3541

Cat. No.: B1574649

[Get Quote](#)

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer therapeutics, targeting the DNA Damage Response (DDR) network presents a promising strategy. At the heart of this network lies the Ataxia-Telangiectasia Mutated (ATM) kinase, a master regulator of the cellular response to DNA double-strand breaks (DSBs). Inhibition of ATM can sensitize cancer cells to DNA-damaging agents and exploit synthetic lethality in tumors with specific genetic backgrounds. This guide provides a comprehensive comparison of **M3541**, a highly potent and selective ATM inhibitor, with other notable ATM inhibitors, supported by experimental data and detailed protocols.

## Performance Comparison of ATM Inhibitors

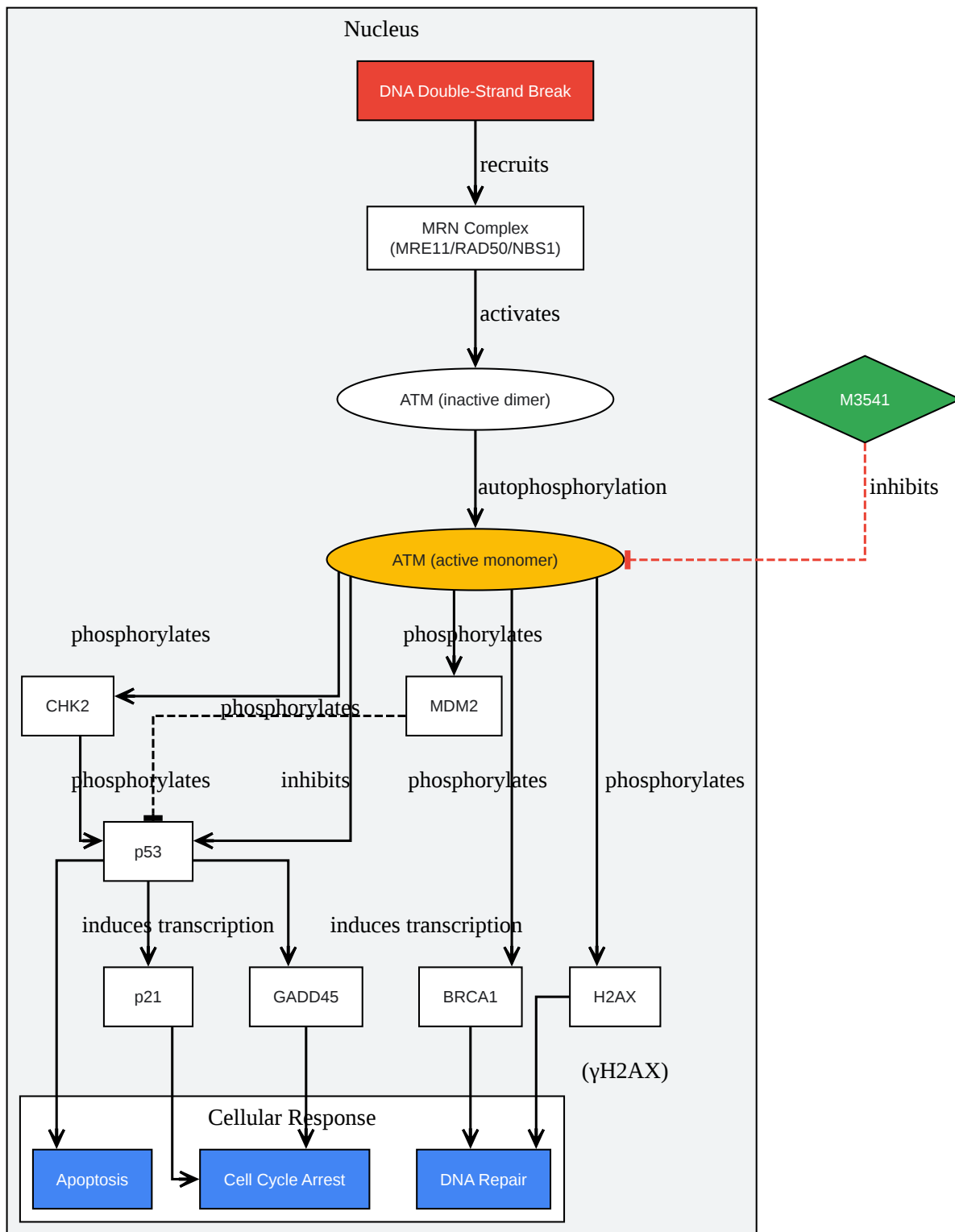
**M3541** distinguishes itself as a highly potent, ATP-competitive, and selective inhibitor of ATM kinase.<sup>[1][2]</sup> Its sub-nanomolar IC<sub>50</sub> value underscores its potential as a powerful research tool and therapeutic candidate. The following table summarizes the in vitro potency and selectivity of **M3541** in comparison to other well-characterized ATM inhibitors.

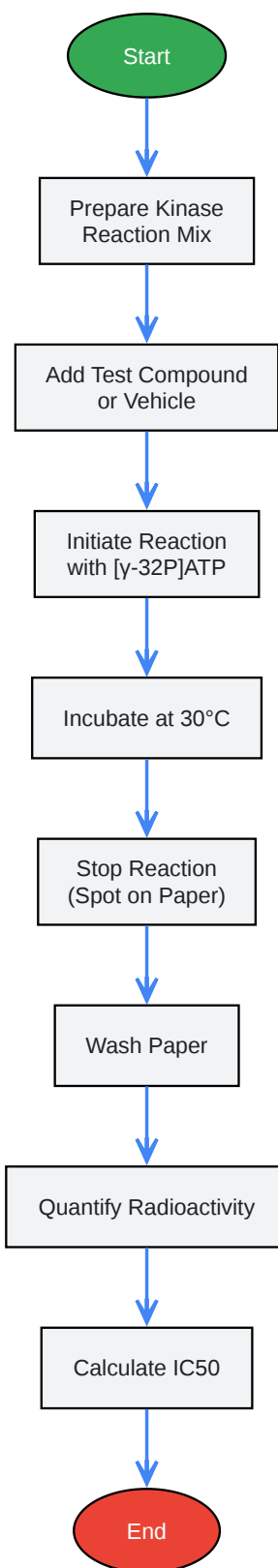
Compound	ATM IC50 (nM)	Selectivity vs. DNA-PK	Selectivity vs. ATR	Selectivity vs. mTOR	Selectivity vs. PI3K $\alpha$
M3541	0.25[1][2][3]	>60-fold[4]	>1000-fold[5]	>1000-fold[5]	>1000-fold[5]
AZD0156	0.58[6][7]	>241-fold	>10,690-fold[8]	>1052-fold[8]	>2414-fold[8]
KU-60019	6.3[7]	~270-fold	~1600-fold	-	-
CP-466722	410[9]	-	No effect[9]	No effect[9]	No effect[9]

Table 1: Comparative in vitro potency and selectivity of ATM inhibitors. IC50 values represent the half-maximal inhibitory concentration in cell-free kinase assays. Selectivity is expressed as a fold-difference in IC50 values against other related kinases.

## ATM Signaling Pathway

The ATM signaling pathway is a complex cascade initiated by the detection of DNA double-strand breaks. Understanding this pathway is crucial for elucidating the mechanism of action of ATM inhibitors.





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. M3541 | ATM inhibitor | Probechem Biochemicals [probechem.com]
- 5. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. abmole.com [abmole.com]
- 8. ATM kinase inhibitor AZD0156 in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [M3541: A Potent and Selective ATM Inhibitor for Advancing Cancer Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1574649#m3541-as-a-reference-compound-for-atm-inhibition]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)